4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol
Overview
Description
4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with an oxazole ring, a pyridine ring, and a phenol group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride in the presence of sulfuric acid.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines.
Coupling of the Rings: The oxazole and pyridine rings are then coupled through a series of reactions involving the use of reagents such as thionyl chloride and chlorosulfonic acid.
Introduction of the Phenol Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of human carbonic anhydrase II, which is involved in many physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Another compound with an oxazole ring, known for its antimicrobial properties.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Known for its potential use in treating glaucoma.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Known for its energetic properties.
Uniqueness
4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol is unique due to its combination of an oxazole ring, a pyridine ring, and a phenol group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-10-15(17-20-12)11-18-8-6-14(7-9-18)13-2-4-16(19)5-3-13/h2-6,10,19H,7-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZLDQKMADZHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCC(=CC2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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